3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative This compound is characterized by the presence of two fluorine atoms on the benzene ring and a thiophene-substituted oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium ethoxide, and solvents like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce the corresponding amine .
Scientific Research Applications
3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated benzamides are investigated for their potential as pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The thiophene and oxane moieties contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the thiophene and oxane moieties, resulting in different chemical properties and applications.
Thiophene-substituted benzamides: These compounds have similar structures but may lack the fluorine atoms, affecting their reactivity and biological activity.
Uniqueness
3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to the combination of fluorine atoms, thiophene, and oxane moieties. This unique structure imparts distinct chemical properties, such as increased stability and enhanced binding affinity to molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSXEHZIICTYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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